molecular formula C13H15ClO3 B056729 Alclofenac Ethyl Ester CAS No. 20788-45-8

Alclofenac Ethyl Ester

Cat. No.: B056729
CAS No.: 20788-45-8
M. Wt: 254.71 g/mol
InChI Key: ISBVLAKLRSSSMN-UHFFFAOYSA-N
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Description

Alclofenac Ethyl Ester is a chemical compound with the molecular formula C13H15ClO3 It is an ester derivative of alclofenac, a non-steroidal anti-inflammatory drug

Preparation Methods

Synthetic Routes and Reaction Conditions

Alclofenac Ethyl Ester can be synthesized through the esterification of alclofenac with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of alclofenac to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where alclofenac and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions for a specified period. The product is then purified through distillation or recrystallization to obtain the pure ester compound.

Chemical Reactions Analysis

Types of Reactions

Alclofenac Ethyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to alclofenac and ethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Alclofenac and ethanol.

    Reduction: Alclofenac alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alclofenac Ethyl Ester has several scientific research applications, including:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential anti-inflammatory and analgesic properties.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: The ester is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Alclofenac Ethyl Ester involves the inhibition of prostaglandin H2 synthase, an enzyme responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting this enzyme, the compound reduces inflammation and pain. The molecular targets include cyclooxygenase enzymes, which are key players in the inflammatory pathway.

Comparison with Similar Compounds

Similar Compounds

    Alclofenac: The parent compound, known for its anti-inflammatory properties.

    Aceclofenac: Another ester derivative with similar anti-inflammatory effects.

    Diclofenac: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.

Uniqueness

Alclofenac Ethyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties, such as absorption and distribution. The ester group can also be modified to create derivatives with potentially improved therapeutic profiles.

Properties

IUPAC Name

ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-3-7-17-12-6-5-10(8-11(12)14)9-13(15)16-4-2/h3,5-6,8H,1,4,7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBVLAKLRSSSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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